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imidazole
CAS No.: 33532-74-0
Cat. No.: B6228941

Get Quote

This guide addresses the synthesis, properties, and applications of chloro-substituted methyl-

imidazoles, a class of heterocyclic compounds with significant utility in medicinal chemistry and
pharmaceutical development. While the initial query focused on the specific, yet sparsely
documented, molecule 5-chloro-2-ethynyl-1-methyl-1H-imidazole, for which a Chemical
Abstracts Service (CAS) number is not readily available in public databases, we will pivot to a
structurally related and extensively characterized analogue: 5-chloro-1-methyl-1H-imidazole
(CAS: 872-49-1).

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous
natural products like the amino acid histidine and a wide array of synthetic drugs.[1] Its unique
electronic properties and ability to engage in various intermolecular interactions make it a
"privileged scaffold” in drug design.[2][3] The strategic placement of substituents, such as
chloro and methyl groups, on the imidazole ring allows for the fine-tuning of a molecule's
physicochemical properties and biological activity.[4][5]

This guide will provide a comprehensive overview of 5-chloro-1-methyl-1H-imidazole, a vital
building block in the synthesis of pharmaceuticals, most notably as a precursor to the
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immunosuppressive drug azathioprine.[6][7] Furthermore, we will leverage the principles of
modern synthetic chemistry to propose a viable pathway for the synthesis of the originally
requested compound, 5-chloro-2-ethynyl-1-methyl-1H-imidazole, thereby providing a
forward-looking perspective for researchers in the field.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 5-chloro-1-methyl-1H-imidazole is presented in
Table 1. This information is crucial for its identification, characterization, and application in
synthetic protocols.

Property Value Reference
CAS Number 872-49-1 [5]
Molecular Formula CaHsCIN2 [5]
Molecular Weight 116.55 g/mol [5]
Appearance Colorless to pale yellow liquid [41[8]
Density 1.25 g/mL at 25 °C [8]

Boiling Point 82-85 °C at 11 mmHg [8]
Refractive Index n20/D 1.511 [8]

InChl Key NYDGOZPYEABERA- 5]

UHFFFAOYSA-N

SMILES CN1C=NC=CiCl [5]

Synthesis of 5-chloro-1-methyl-1H-imidazole

The synthesis of 5-chloro-1-methyl-1H-imidazole can be achieved through the direct
chlorination of 1-methylimidazole. A common and effective method involves the use of a
chlorinating agent such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS). The
causality behind this choice lies in the electrophilic nature of these reagents, which readily
react with the electron-rich imidazole ring. The reaction is typically performed in an inert
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solvent, and the regioselectivity of the chlorination is influenced by the reaction conditions and
the directing effect of the methyl group.
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Caption: General workflow for the synthesis of 5-chloro-1-methyl-1H-imidazole.

Application in Pharmaceutical Synthesis: A
Precursor to Azathioprine

A significant application of 5-chloro-1-methyl-1H-imidazole is its role as a key intermediate in
the synthesis of the immunosuppressive drug azathioprine.[6] The process involves the
nitration of 5-chloro-1-methyl-1H-imidazole to yield 5-chloro-1-methyl-4-nitroimidazole.[6][9]
This nitro-substituted imidazole is a crucial component for the subsequent coupling with 6-
mercaptopurine to form azathioprine.

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. However, a
more controlled and environmentally conscious method involves the formation of the nitrate salt
of 5-chloro-1-methyl-1H-imidazole first, followed by a nitration reaction in concentrated sulfuric
acid. This two-step process, detailed in patent literature, offers high yields and purity, making it
suitable for industrial production.[9][10]
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Experimental Protocol: Synthesis of 5-chloro-1-methyl-
4-nitroimidazole[6]

This protocol is based on the synthesis method described in patent CN101948435A.[9]

Part 1: Formation of 5-chloro-1-methylimidazole Nitrate[10]

To a 250 mL three-necked flask equipped with a mechanical stirrer and an azeotropic
dehydration apparatus, add 30 g of 5-chloro-1-methylimidazole and 90 mL of toluene.

Cool the mixture to approximately 10 °C using an ice-water bath.

Slowly add 20.8 g of 68% nitric acid dropwise while maintaining the temperature below 20
°C.

After the addition is complete, heat the mixture to reflux for 2 hours to remove water via
azeotropic distillation.

Cool the mixture to room temperature, and then further cool to 0-5 °C to allow for
crystallization.

Filter the resulting white crystalline solid, wash with cold toluene, and dry under vacuum to
yield 5-chloro-1-methylimidazole nitrate.

Part 2: Nitration to 5-chloro-1-methyl-4-nitroimidazole[6][9]

In a 100 mL three-necked flask equipped with a magnetic stirrer, add 25.0 mL of
concentrated sulfuric acid (98.3%).

Cool the flask to 0 °C using an ice-water bath.

In portions, add 19.2 g of 5-chloro-1-methylimidazole nitrate to the sulfuric acid, ensuring the
temperature remains below 15 °C.

After the addition is complete, slowly heat the reaction mixture to 55 °C and maintain this
temperature for 7 hours.

After the reaction is complete, cool the mixture and slowly pour it into 150 mL of ice water.
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o Transfer the aqueous solution to a separatory funnel and extract the product with 150 mL of
chloroform.

o Separate the organic layer and extract the aqueous layer again with two 40 mL portions of
chloroform.

o Combine all organic phases and dry over anhydrous magnesium sulfate.
« Filter off the drying agent and remove the majority of the chloroform by distillation.
e Add 76 mL of petroleum ether to the concentrated organic phase to precipitate the product.

« |solate the white crystalline product, 5-chloro-1-methyl-4-nitroimidazole, by suction filtration
and dry in an oven.

This process typically yields a product with high purity ( >99% by HPLC) and a yield of over
93%.[9]

Work-up & Purification

Starting Material Reagents & Conditions
Quenching (Ice Water)
5-chloro-1-methylimidazole Conc. H2S04 Chloroform Extraction
Nitrate 55°C, 7 hours Drying (MgSO0a)
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Product
Y

G-chloro—l—methyl-4—nitroimidazole)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 5-chloro-1-methyl-4-nitroimidazole.
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Proposed Synthesis of 5-chloro-2-ethynyl-1-methyl-
1H-imidazole

To address the initial query, we propose a scientifically sound synthetic route to 5-chloro-2-
ethynyl-1-methyl-1H-imidazole. A highly effective and widely used method for introducing an
ethynyl group onto an aromatic or heteroaromatic ring is the Sonogashira cross-coupling
reaction.[11][12][13] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl
halide, catalyzed by a palladium complex and a copper(l) co-catalyst.[11][13]

The proposed synthesis would begin with 5-chloro-1-methyl-1H-imidazole. The C-2 position of
the imidazole ring is the most electrophilic and can be selectively halogenated, for instance, by
iodination, to create a suitable coupling partner for the Sonogashira reaction.[11]

Conceptual Synthetic Pathway:

» Regioselective Halogenation: The starting material, 5-chloro-1-methyl-1H-imidazole, would
first undergo a regioselective halogenation at the C-2 position. lodination is often preferred
for cross-coupling reactions due to the higher reactivity of the C-I bond. This can be achieved
using reagents like N-iodosuccinimide (NIS).

¢ Sonogashira Coupling: The resulting 2-iodo-5-chloro-1-methyl-1H-imidazole would then be
coupled with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA), under
Sonogashira conditions. The use of a protected alkyne prevents self-coupling and other side
reactions.

» Deprotection: The final step would be the removal of the trimethylsilyl (TMS) protecting
group, typically using a fluoride source like tetrabutylammonium fluoride (TBAF) or basic
conditions, to yield the target molecule, 5-chloro-2-ethynyl-1-methyl-1H-imidazole.
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Caption: Proposed synthetic pathway to 5-chloro-2-ethynyl-1-methyl-1H-imidazole.

Significance of the Ethynyl Moiety in Drug
Discovery

The interest in ethynyl-substituted imidazoles is well-founded in medicinal chemistry. The
ethynyl group is a small, rigid, and linear functional group that can significantly influence a
molecule's biological activity. It can act as a bioisostere for other functional groups, participate
in hydrogen bonding, and introduce conformational rigidity, which can lead to enhanced binding
affinity for a biological target.[14] Furthermore, terminal alkynes are valuable handles for "click
chemistry," allowing for the facile conjugation of the molecule to other entities, such as
fluorescent probes or larger drug scaffolds. Some ethynyl-containing compounds have also
been shown to act as covalent inhibitors by reacting with cysteine residues in enzyme active
sites.[15]
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Safety and Handling of 5-chloro-1-methyl-1H-
imidazole

As with any chemical reagent, proper safety precautions must be observed when handling 5-
chloro-1-methyl-1H-imidazole.

o Hazard Identification: This compound is classified as causing skin irritation (H315), serious
eye irritation (H319), and may cause respiratory irritation (H335).[5][8][16]

o Precautionary Measures:
o Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses
with side-shields, and a lab coat.[8][16][17]

o Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
Wash hands thoroughly after handling.[16]

o First Aid:

o In case of skin contact: Wash off with plenty of soap and water. If irritation persists, seek
medical attention.[16]

o In case of eye contact: Rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing and seek medical advice.[16]

o If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[16][18]

[¢]

If swallowed: Rinse mouth with water and seek medical advice.[16]
» Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[16]

This information is a summary and the full Safety Data Sheet (SDS) should be consulted before
use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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